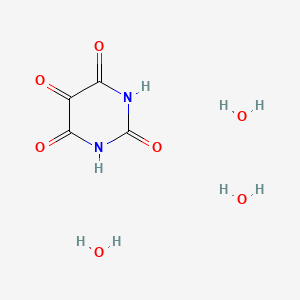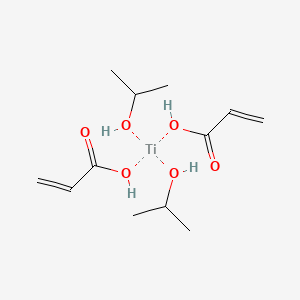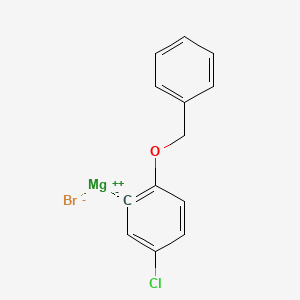
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring This compound is notable for its unique structure, which includes a magnesium atom bonded to a benzene ring substituted with a chlorine atom and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide typically involves the reaction of 1-chloro-4-phenylmethoxybenzene with magnesium in the presence of a bromide source. This reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions usually include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form different reduced species.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of organometallic compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form complex molecules.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The presence of the bromide ion can also influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
- Magnesium;1-chloro-4-phenylbenzene-5-ide;bromide
- Magnesium;1-chloro-4-ethoxybenzene-5-ide;bromide
Uniqueness
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and potential applications. This group can provide additional sites for chemical reactions, making the compound more versatile in synthetic applications.
Propriétés
Formule moléculaire |
C13H10BrClMgO |
|---|---|
Poids moléculaire |
321.88 g/mol |
Nom IUPAC |
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZPVZZBWHFUQJKG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC2=[C-]C=C(C=C2)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
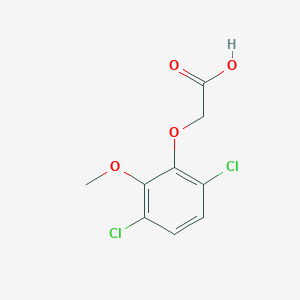
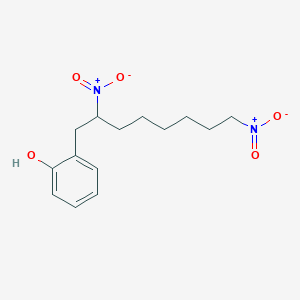
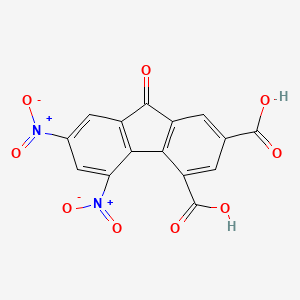
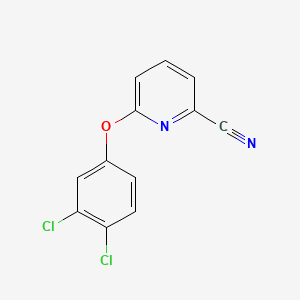
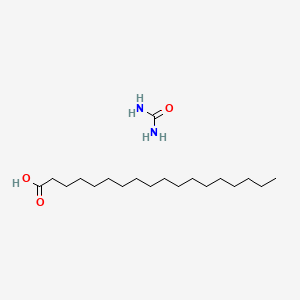
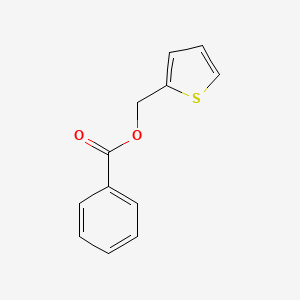
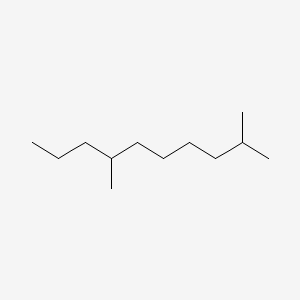

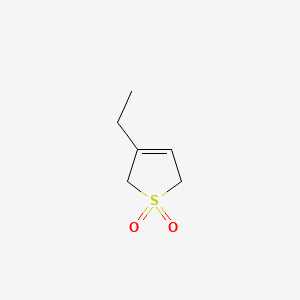
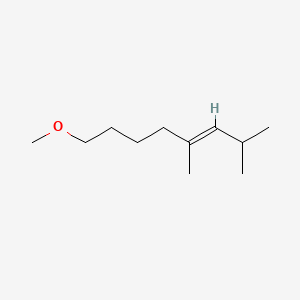
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
